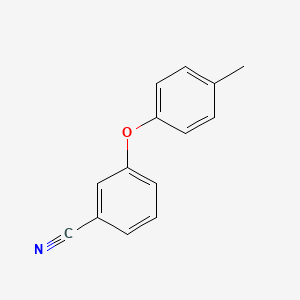

3-(4-Methylphenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWREWJPVXSXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methylphenoxy Benzonitrile and Analogues

Foundational Approaches to Aryl Nitrile Synthesis

The introduction of a nitrile (-C≡N) group onto an aromatic ring is a fundamental transformation in organic synthesis. numberanalytics.com Aryl nitriles are valuable precursors for a variety of functional groups, including amines, amides, and carboxylic acids. rsc.orgresearchgate.net

Classic Cyanation Reactions (e.g., Sandmeyer, Rosenmund–von Braun)

Two of the most established methods for synthesizing aryl nitriles are the Sandmeyer and Rosenmund-von Braun reactions. numberanalytics.comnumberanalytics.com

The Sandmeyer reaction , discovered in 1884, involves the conversion of an aryl amine to an aryl nitrile. numberanalytics.comresearchgate.net The process begins with the diazotization of a primary aryl amine to form an aryl diazonium salt, which is then treated with a copper(I) cyanide catalyst to yield the corresponding aryl nitrile. numberanalytics.commasterorganicchemistry.combyjus.com The reaction is believed to proceed through a free radical mechanism involving an electron transfer from the copper catalyst to the diazonium salt. byjus.com

The Rosenmund-von Braun reaction , first described in the early 20th century, provides a direct route to aryl nitriles from aryl halides. numberanalytics.comnumberanalytics.com This reaction typically involves heating an aryl halide with copper(I) cyanide, often in a high-boiling polar solvent like DMF or nitrobenzene. numberanalytics.comorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst, forming an aryl copper(III) halide intermediate, followed by reductive elimination to give the aryl nitrile. numberanalytics.comnumberanalytics.comwikipedia.org While effective, this method can require harsh reaction conditions. numberanalytics.com

| Reaction | Starting Material | Reagent | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | Proceeds via a diazonium salt intermediate; involves a radical mechanism. numberanalytics.combyjus.com |

| Rosenmund-von Braun Reaction | Aryl Halide | Copper(I) Cyanide (CuCN) | Direct conversion of aryl halides; often requires high temperatures. numberanalytics.comorganic-chemistry.org |

Dehydration Routes from Oximes and Amides

Another significant pathway to aryl nitriles involves the dehydration of primary amides or aldoximes. researchgate.net This approach is considered a fundamental method for nitrile synthesis. researchgate.net

The dehydration of primary amides can be achieved using various dehydrating agents. orgoreview.com Commonly used strong reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netorgoreview.com More recent and milder methods have also been developed, employing reagents such as tris(dimethylamino)phosphine, phosphorus trichloride, or triphenylphosphite. nih.gov The reaction essentially involves the removal of a water molecule from the primary amide to form the nitrile. orgoreview.com

Similarly, aldoximes can be dehydrated to form nitriles. This transformation is an environmentally benign reaction, with water as the only by-product. nih.gov A variety of reagents have been shown to be effective for this conversion, including thiourea (B124793) dioxide (TDO), which can dehydrate aromatic, heteroaromatic, alkenyl, and aliphatic aldoximes to their corresponding nitriles in high yields. researchgate.net Iron salts have also been reported as catalysts for this dehydration, offering a method that does not require other reagents or nitrile-containing solvents. nih.gov

| Starting Material | Dehydrating Agent Examples | Key Features |

|---|---|---|

| Primary Amides | P₂O₅, POCl₃, SOCl₂ researchgate.netorgoreview.com | A fundamental and widely used method for nitrile synthesis. researchgate.net |

| Aldoximes | Thiourea dioxide (TDO), Iron salts nih.govresearchgate.net | An environmentally friendly method with water as the main by-product. nih.gov |

Electrochemical Synthesis of (Hetero)aryl Nitriles

Electrochemical methods offer a modern and often greener alternative for the synthesis of aryl nitriles. rsc.org These methods can operate under ambient conditions and with a broad range of functional group tolerance. rsc.org

One such approach involves the electrochemical oxidative decarboxylation of α-imino-oxy acids to produce (hetero)aryl nitriles via iminyl radicals. rsc.orgchemistryviews.org This catalyst-free method has been shown to be effective for a variety of substrates and is amenable to one-pot, gram-scale synthesis. rsc.orgchemistryviews.org Another electrochemical strategy involves the direct synthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in an aqueous electrolyte. rsc.org This process proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org Furthermore, an electrochemical Appel reaction has been developed for the synthesis of various aromatic and aliphatic nitriles, noted for its operational simplicity and mild reaction conditions. sioc-journal.cn

Construction of the Aryl Ether Moiety in Phenoxybenzonitriles

The formation of the diaryl ether linkage is the second critical step in synthesizing compounds like 3-(4-methylphenoxy)benzonitrile.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing diaryl ethers. acs.org This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile, in this case, a phenoxide. numberanalytics.com

The reactivity in SNAr reactions is significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate known as the Meisenheimer complex. numberanalytics.comdiva-portal.org For the synthesis of phenoxybenzonitriles, this means that an aromatic ring bearing a nitrile group and a suitable leaving group can react with a phenoxide.

The efficiency of SNAr and related etherification reactions, such as the Ullmann condensation, is highly dependent on the reaction conditions. The Ullmann reaction, a copper-promoted conversion of aryl halides to aryl ethers, traditionally required high temperatures and polar aprotic solvents. wikipedia.org However, modern advancements have led to milder conditions. organic-chemistry.org

Base: The choice of base is crucial. In a patented method for synthesizing 4-(4-methylphenoxy)benzonitrile, potassium hydroxide (B78521) is used to form the p-cresolate in situ. patsnap.com Other bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have also been effectively used in Ullmann-type couplings. organic-chemistry.orgarkat-usa.org

Solvent: The solvent plays a significant role in reaction efficiency. While traditional Ullmann reactions often used high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), recent methods have shown that non-polar solvents like toluene (B28343) or xylene can also be effective, particularly at elevated temperatures. wikipedia.orgarkat-usa.org In some cases, dimethyl sulfoxide (B87167) (DMSO) is employed. google.com The choice of solvent can influence the solubility of reactants and the stability of the catalyst. numberanalytics.com

Temperature: Temperature is a key parameter. While classic Ullmann reactions often required temperatures exceeding 210°C, modern catalytic systems can operate at lower temperatures. wikipedia.org For instance, the synthesis of 4-(4-methylphenoxy)benzonitrile has been carried out at 150°C in DMSO. patsnap.com Another procedure reports a reaction at 45-50°C. google.com Increasing the temperature can improve yields in some Ullmann couplings. arkat-usa.org

A specific example for the synthesis of 4-(4-methylphenoxy)benzonitrile involves the reaction of p-cresol (B1678582) with p-chlorobenzonitrile in the presence of potassium hydroxide in dimethyl sulfoxide at 150°C. patsnap.com Another documented synthesis of a similar compound, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile, utilizes the reaction of 4-bromo-3-hydroxy-benzaldehyde with 4-fluorobenzonitrile (B33359) in the presence of potassium carbonate in dimethylacetamide at 60-70°C. guidechem.com

| Parameter | Examples | Impact on Reaction |

|---|---|---|

| Base | Potassium Hydroxide, Cesium Carbonate, Potassium Carbonate organic-chemistry.orgpatsnap.comarkat-usa.org | Generates the nucleophilic phenoxide and influences reaction rate. |

| Solvent | DMF, DMSO, Toluene, Xylene, Acetonitrile organic-chemistry.orgarkat-usa.orggoogle.com | Affects solubility of reactants, catalyst stability, and reaction rate. numberanalytics.com |

| Temperature | Ranges from 45°C to over 210°C wikipedia.orgpatsnap.comgoogle.com | Higher temperatures can increase reaction rates but may also lead to side reactions. numberanalytics.com |

Regioselectivity and Chemo-selectivity in Aryl Ether Formation

The Ullmann condensation, a copper-catalyzed reaction, traditionally involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.org These reactions often necessitate high temperatures and polar solvents. wikipedia.org The control of regioselectivity—the specific position of the bond formation on an aromatic ring—and chemo-selectivity—the preferential reaction of one functional group over another—is paramount for the efficient synthesis of complex molecules.

In the context of synthesizing unsymmetrical diaryl ethers, chemo-selectivity is a significant challenge, as the reaction can lead to the formation of symmetrical byproducts. nih.gov The reactivity of the aryl halide is a key factor; aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This reactivity trend (I > Br > Cl) allows for a degree of chemo-selectivity. For instance, in a molecule with both a bromo and a chloro substituent, the bromine will react preferentially. arkat-usa.org

Electron-withdrawing groups on the aryl halide substrate typically accelerate the coupling reaction, while such groups on the phenol component can hinder it. arkat-usa.org Modern advancements have introduced ligand-supported soluble copper catalysts that improve efficiency and selectivity. For example, the use of a CuI/TMEDA (tetramethylethylenediamine) catalytic system has been shown to be highly efficient and regioselective in the reaction of 2,x-dihalopyridines with phenols, yielding the corresponding 2-aryloxypyridines in good to high yields. nih.gov Similarly, employing ligands like picolinic acid or specific diamines can direct the reaction towards the desired C-O bond formation, even in the presence of other reactive groups like amines. nih.gov

| Factor | Influence on Selectivity | Example/Observation |

|---|---|---|

| Aryl Halide Reactivity | Controls which halide reacts in di- or poly-halogenated arenes. Order: I > Br > Cl. | Aryl bromides are selectively coupled over aryl chlorides. arkat-usa.org |

| Electronic Effects | Electron-withdrawing groups on the aryl halide enhance the reaction rate. | The presence of a nitro group on the aryl halide increases its reactivity. wikipedia.org |

| Catalyst/Ligand System | Ligands can be used to direct the reaction and improve yields for specific substrates. | CuI/TMEDA system provides high regioselectivity for 2-aryloxypyridine synthesis. nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become indispensable for the synthesis of aryl nitriles and ethers, offering milder conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cyanation of Aryl Halides

The introduction of a nitrile group onto an aromatic ring is frequently achieved through palladium-catalyzed cyanation of aryl halides. This method has evolved significantly from early protocols that required high temperatures. nih.gov Modern systems operate at temperatures from room temperature to 40°C with low catalyst loadings (2–5 mol%). nih.govorganic-chemistry.org

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion, which can strongly coordinate to the metal center. nih.gov To circumvent this, various strategies have been developed. One approach involves using cyanide sources with low solubility in organic solvents, such as potassium cyanide (KCN) or sodium cyanide (NaCN). nih.govresearchgate.net Another widely used and safer alternative is zinc cyanide (Zn(CN)₂). organic-chemistry.orgethz.ch More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic cyanide source, has been successfully employed, offering a convenient and general method for the cyanation of a wide range of (hetero)aryl halides. nih.gov These reactions often exhibit excellent functional group tolerance, accommodating sensitive groups like alcohols, phenols, and amines. organic-chemistry.org

| Cyanide Source | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|

| KCN/NaCN | Pd(0) with various phosphine (B1218219) ligands | Requires careful control of solubility to avoid catalyst poisoning; may require anhydrous conditions. | nih.govresearchgate.net |

| Zn(CN)₂ | Pd(0)/Pd(II) precatalysts | Widely used, safer alternative; effective for functionalized substrates. | organic-chemistry.orgethz.ch |

| K₄[Fe(CN)₆]·3H₂O | Pd(0) with ligands like dppf | Non-toxic, stable, and convenient; allows for fast reaction times at ≤ 100 °C. | nih.gov |

Nickel-Catalyzed Methodologies for Aryl Ether Bonds

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for forging C–O bonds in aryl ether synthesis. liv.ac.ukresearchgate.net Nickel complexes are capable of activating the robust C–O bonds of aryl ethers, as well as coupling aryl electrophiles like chlorides with alcohols. liv.ac.ukresearchgate.net

One strategy involves using a Ni(II) complex with a bulky, electron-rich diphosphine ligand under thermal conditions. liv.ac.uk However, this method often requires strong, moisture-sensitive bases like metal alkoxides. A more recent advancement is the use of light-promoted nickel catalysis. liv.ac.uk By irradiating a Ni(II)-aryl complex with long-wave UV light in the presence of a soluble amine base, the etherification of aryl bromides, chlorides, and sulfonates with a variety of primary and secondary alcohols can be achieved without an external photosensitizer. This method proceeds via a proposed Ni(I)–Ni(III) catalytic cycle and offers a practical solution by avoiding harsh bases. liv.ac.uk

Another innovative nickel-catalyzed approach involves the cross-coupling of benzylic acetals with aryl iodides. princeton.edunih.gov In this system, α-oxy radicals are generated from the acetals and are intercepted by a nickel catalyst, leading to the formation of a C-C bond and ultimately the dialkyl ether product. princeton.edu This radical-based strategy is notable for its mild, base-free conditions and high chemoselectivity. princeton.edunih.gov

Dual Catalysis Systems in Aryl Nitrile Synthesis (e.g., Photoredox-Nickel Catalysis)

The combination of photoredox catalysis with nickel catalysis has unlocked new pathways for challenging cross-coupling reactions, including the synthesis of aryl nitriles. chinesechemsoc.orgnih.gov This dual catalytic strategy addresses the inherent difficulty in traditional transition-metal-catalyzed cyanations, where the strong binding of cyanide to the metal can inhibit the catalytic cycle. chinesechemsoc.org

In this system, a photosensitizer, upon absorbing visible light, facilitates the oxidation of a Ni(II) species to a transient, highly reactive Ni(III) species. This process enables the subsequent cyanide transfer and reductive elimination to form the aryl nitrile product. chinesechemsoc.org This approach allows for the cyanation of a broad range of aryl and alkenyl halides at room temperature with high efficiency (53–93% yields). chinesechemsoc.org A key advantage is the ability to use safer cyanide sources and avoid air-sensitive Ni(0) precursors and highly toxic reagents. chinesechemsoc.org The synergistic merger of these two catalytic cycles provides a powerful and benign platform for constructing C–CN bonds under mild conditions. nih.govprinceton.edu This methodology has also been successfully applied to other cross-couplings, such as the formation of C-N bonds for aryl amine synthesis. researchgate.netfigshare.com

Advanced and Sustainable Synthetic Strategies

The development of more environmentally friendly and efficient catalytic systems is a major focus of modern synthetic chemistry.

Utilization of Nanomaterials in Catalysis (e.g., Modified Nano-Nickel Systems)

Nanomaterials are increasingly being used as highly effective and reusable catalysts. Modified nano-nickel systems, for instance, have demonstrated significant potential in synthetic organic chemistry. patsnap.com These catalysts offer advantages such as high catalytic efficiency due to their large surface-area-to-volume ratio, and they can often be easily recovered and reused, contributing to more sustainable processes. patsnap.commdpi.com

One patented method describes the preparation of 4-(4-methylphenoxy)benzylamine, a derivative of the target compound's structural class, using a modified nano-nickel catalyst. The synthesis involves an initial step to produce 4-(4-methylphenoxy)benzonitrile from p-cresol and p-chlorobenzonitrile. Subsequently, the nitrile is hydrogenated to the corresponding benzylamine (B48309) using the nano-nickel catalyst. patsnap.com

Other research has focused on supporting nickel nanoparticles on various materials. For example, nickel nanoparticles immobilized on pine needle-derived N-doped graphitic matrix have been shown to be effective for the hydrogenation of arenes. rsc.org Similarly, nickel-Fe₃O₄ magnetic nanoparticles supported on multiwalled carbon nanotubes serve as an air-stable, magnetically recoverable, and highly active catalyst for Suzuki cross-coupling reactions. mdpi.com The development of such heterogeneous nanocatalysts is crucial for creating more practical and greener chemical processes. researchgate.net

Green Chemistry Principles in the Synthesis of Aryloxybenzonitriles

The synthesis of aryloxybenzonitriles, a class of compounds with significant applications in pharmaceuticals and agrochemicals, has traditionally relied on methods that often involve harsh conditions and environmentally hazardous materials. The adoption of green chemistry principles aims to mitigate these issues by designing chemical processes that are more efficient, safer, and have a reduced environmental footprint. The focus is on aspects such as the use of benign solvents, energy efficiency, and the maximization of atom economy.

The primary method for constructing the diaryl ether linkage central to compounds like 3-(4-methylphenoxy)benzonitrile is the Ullmann condensation. synarchive.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. synarchive.com Traditional Ullmann reactions often required high temperatures (150–250 °C), stoichiometric amounts of copper, and high-boiling polar solvents such as dimethylformamide (DMF), pyridine, or nitrobenzene. wikipedia.orgthieme-connect.com Modern approaches seek to align this valuable reaction with green chemistry principles by introducing milder conditions, catalytic amounts of copper, and more sustainable solvent systems. organic-chemistry.org

Advancements in Catalysis and Reaction Conditions

A key focus in greening the synthesis of aryloxybenzonitriles is the optimization of the catalytic system. Research has moved towards replacing stoichiometric copper with more efficient and recyclable catalytic systems. Inexpensive and readily available copper sources like copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) have been identified as effective catalysts. organic-chemistry.org The addition of inexpensive ligands can significantly accelerate the reaction, allowing for milder conditions and tolerance for a broader range of functional groups. organic-chemistry.org

Furthermore, nanotechnology offers promising avenues. For instance, a method for preparing the related compound 4-(4-methylphenoxy)benzonitrile utilizes a modified nano-nickel catalyst, which boasts high catalytic efficiency and reusability. patsnap.com

Alternative Solvents: The Role of Ionic Liquids

A significant green improvement in the synthesis of diaryl ethers is the replacement of volatile organic compounds (VOCs) with ionic liquids (ILs). thieme-connect.com Ionic liquids are salts with low melting points that have negligible vapor pressure, which reduces air pollution. thieme-connect.com They can also serve as the reaction medium and, in some cases, immobilize the catalyst, facilitating its reuse and simplifying product separation. thieme-connect.comthieme-connect.com

For example, the Ullmann diaryl ether synthesis has been successfully performed in 1-n-butyl-3-methylimidazolium (bmim)-based ionic liquids. These reactions proceed under relatively mild conditions, and the products can be easily isolated via extraction, with the copper catalyst remaining in the ionic liquid phase for potential recycling. thieme-connect.com

| Solvent System | Typical Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional (e.g., DMF, Pyridine) | 150-250 °C | Effective for a range of substrates. | High boiling points, toxicity, difficulty in removal and recycling. |

| Ionic Liquids (e.g., [bmim]Br) | ~120 °C | Low vapor pressure, catalyst immobilization, easy product separation, potential for recycling. | Higher initial cost, potential viscosity issues. |

Energy Efficiency: Microwave-Assisted Synthesis

Energy consumption is a critical factor in green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for drastically reducing reaction times from hours to minutes, thereby lowering energy usage. rasayanjournal.co.innih.gov This technique relies on the efficient heat transfer through dielectric heating of the solvent and reactants. nih.gov

Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including benzofurans and benzothiazoles, often resulting in higher yields and product purity compared to conventional heating methods. researchgate.netias.ac.in For the synthesis of aryloxybenzonitriles, this translates to a more energy-efficient and rapid production process. youtube.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conductive heating (from outside-in) | Dielectric heating (direct, volumetric) |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yield & Purity | Variable | Often improved |

Solvent-Free and Atom-Economical Approaches

The ideal green reaction would proceed without any solvent. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes and handling. researchgate.net Grinding techniques and reactions on solid supports are examples of this approach, which can lead to highly efficient and selective transformations. youtube.comresearchgate.net Three-component reactions under solvent-free conditions represent a particularly efficient strategy, allowing for the construction of complex molecules in a single step with minimal waste. researchgate.net

Chemical Reactivity and Mechanistic Transformations of Phenoxybenzonitrile Scaffolds

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a diverse range of chemical transformations.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group in 3-(4-Methylphenoxy)benzonitrile is a prime target for nucleophiles. Organometallic reagents, such as Grignard reagents, readily add to the nitrile to form an intermediate imine anion. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For instance, the reaction with a Grignard reagent would proceed via nucleophilic attack on the nitrile's carbon, breaking the pi bond and forming a tetrahedral intermediate which, upon workup, would produce the corresponding ketone. youtube.com

A notable application of this reactivity is seen in the synthesis of 1-aminoisoquinolines from 2-acylbenzonitriles. In a domino reaction, an amine performs a nucleophilic addition to the nitrile, followed by an intramolecular cyclization, a process often mediated by a Lewis acid like trimethylaluminum (B3029685) (Me₃Al). nih.gov While not a direct example using 3-(4-Methylphenoxy)benzonitrile, this illustrates a powerful synthetic route accessible to substituted benzonitriles.

The stability of the initial tetrahedral intermediate formed during nucleophilic addition is typically low. nih.gov However, its formation is a key step in many reactions of nitriles, including those leading to the formation of new heterocyclic systems.

Hydrolytic Pathways to Amides and Carboxylic Acids

Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids under both acidic and basic conditions. weebly.comlibretexts.org The reaction proceeds through the nucleophilic addition of water to the nitrile carbon.

Under basic conditions, a hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation yields an amide intermediate. chemistrysteps.comyoutube.com Careful control of reaction conditions, such as using mild heating, can sometimes allow for the isolation of the amide, 3-(4-Methylphenoxy)benzamide. commonorganicchemistry.com However, the amide is also susceptible to hydrolysis, which typically proceeds to completion to form the carboxylate salt. weebly.comcommonorganicchemistry.com

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by hydroxide on the electrophilic nitrile carbon.

Protonation of the resulting anion by water to form an imidic acid.

Tautomerization to the more stable amide.

Further hydroxide attack on the amide carbonyl carbon.

Formation of a tetrahedral intermediate which then collapses, eliminating ammonia (B1221849) and forming the carboxylate.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. chemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate to ultimately yield the carboxylic acid, 3-(4-Methylphenoxy)benzoic acid, and an ammonium (B1175870) salt. libretexts.org

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the nitrile nitrogen by an acid.

Nucleophilic attack by water on the activated nitrile carbon.

Deprotonation to form an imidic acid, which tautomerizes to an amide.

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water, followed by proton transfer and elimination of an ammonium ion to give the carboxylic acid.

Table 1: Hydrolysis of Nitriles

Reduction Reactions for Amine Formation and Other Derivatives

The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation. For the analogous compound, 4-(4-methylphenoxy)benzonitrile, reduction to 4-(4-methylphenoxy)benzylamine has been achieved using a modified nano-nickel catalyst with hydrogen gas in a high-pressure kettle containing ammonia water and ethanol (B145695). patsnap.com Another reported method uses Raney nickel as the catalyst in an ethanol solution of ammonia, hydrogenating the nitrile at room temperature for several hours. google.com These methods are expected to be applicable to the 3-phenoxy isomer as well.

The reaction of 4-(p-tolyloxy)benzonitrile (B1350955) with ammonia and hydrogen in methanol (B129727) at 55°C under pressure has been shown to produce 4-(4-methylphenoxy)-benzenemethanamine in high yield. chemicalbook.com

Table 2: Reduction of 4-(4-Methylphenoxy)benzonitrile

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile N-oxides)

Nitriles and their derivatives, such as nitrile oxides, are versatile substrates in cycloaddition reactions, particularly [3+2] cycloadditions, which are a cornerstone of "click chemistry". researchgate.net Benzonitrile (B105546) oxide, generated in situ from the corresponding benzohydroximoyl chloride, can react with various dipolarophiles (such as alkenes) to form five-membered heterocyclic rings like isoxazolines. mdpi.comrsc.orgresearchgate.net These reactions are often highly regio- and stereoselective. rsc.org

For example, the reaction of a benzonitrile oxide with an alkene proceeds via a concerted [3+2] cycloaddition mechanism to yield a Δ²-isoxazoline. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of such reactions. mdpi.comresearchgate.net While a specific example with 3-(4-Methylphenoxy)benzonitrile oxide is not detailed, its behavior would be analogous to other substituted benzonitrile oxides in these 1,3-dipolar cycloaddition reactions. imamu.edu.sa

Nitriles themselves can also participate in cycloaddition reactions. For instance, dearomative (4+3) cycloadditions of certain vinyl-substituted indoles and pyrroles with in situ-generated oxyallyl cations provide access to complex cyclohepta-fused heterocyclic systems. uchicago.edu

Derivatization to Heterocyclic Systems (e.g., Tetrazole Formation)

One of the most significant transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097), most commonly sodium azide (NaN₃). researchgate.netchalcogen.ro This reaction is of great importance in medicinal chemistry as the tetrazole ring is considered a bioisostere of the carboxylic acid group. chalcogen.ro

The synthesis of 5-substituted-1H-tetrazoles from organonitriles and sodium azide can be facilitated by various catalysts, including zinc and cobalt(II) complexes. nih.gov A general procedure involves heating the nitrile with sodium azide and an ammonium salt (like ammonium chloride) in a polar aprotic solvent such as dimethylformamide (DMF). chalcogen.roprepchem.com For instance, 3-(4-(2-quinolinylmethyloxy)benzyl)benzonitrile was converted to the corresponding tetrazole by heating with sodium azide and ammonium chloride in DMF at 100°C. prepchem.com This method is directly applicable to 3-(4-Methylphenoxy)benzonitrile to synthesize 5-[3-(4-Methylphenoxy)phenyl]-1H-tetrazole.

Table 3: Synthesis of Tetrazoles from Nitriles

Transformations on the Aromatic Rings

The two aromatic rings of 3-(4-Methylphenoxy)benzonitrile possess different electronic properties, leading to distinct reactivities. The benzonitrile ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing cyano group (-CN). Conversely, the p-tolyloxy ring is activated by the electron-donating effects of both the ether oxygen and the methyl group.

Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur preferentially on the p-tolyloxy ring. The directing effects of the ether and methyl groups would favor substitution at the positions ortho to the ether linkage.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The reactivity and regioselectivity of EAS on 3-(4-Methylphenoxy)benzonitrile are dictated by the electronic effects of its constituent functional groups on the two aromatic rings. The general mechanism involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. uci.edumsu.edu

The 3-(4-Methylphenoxy)benzonitrile molecule contains two distinct aromatic rings for potential electrophilic attack: the benzonitrile ring and the phenoxy ring (p-cresol moiety).

Reactivity of the Benzonitrile Ring: The benzonitrile ring is substituted with a cyano group (-CN) and a 4-methylphenoxy group (-O-Ar).

The cyano group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. libretexts.org

The phenoxy group (ether linkage) is an activating group because the oxygen atom can donate a lone pair of electrons through resonance, which outweighs its inductive withdrawal. It is an ortho, para-director. libretexts.org

In 3-(4-Methylphenoxy)benzonitrile, the phenoxy group is located at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. The cyano group at position 1 directs to position 5. The activating effect of the phenoxy group generally makes the ring more reactive than benzene, while the deactivating effect of the nitrile group makes it significantly less reactive. libretexts.org The positions ortho (2 and 4) and para (6) to the strongly activating phenoxy group are the most likely sites for substitution.

Reactivity of the Phenoxy Ring: The phenoxy ring is substituted with a methyl group (-CH₃) and the ether oxygen, both of which are activating, ortho, para-directing groups. libretexts.org

The methyl group is a weak activator through inductive effects and hyperconjugation.

The ether oxygen is a strong activator through resonance.

Given that both substituents direct to the positions ortho to themselves (positions 3' and 5' relative to the ether linkage), these sites are highly activated and are the preferred locations for electrophilic attack on this ring.

Table 1: Directing Effects of Substituents in 3-(4-Methylphenoxy)benzonitrile for Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|---|

| Benzonitrile | -CN | 1 | Deactivating | meta |

| Benzonitrile | -O-Ar | 3 | Activating | ortho, para |

| Phenoxy | -CH₃ | 4' | Activating | ortho, para |

| Phenoxy | -O- | 1' | Activating | ortho, para |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and halogenation (using Br₂/FeBr₃ to generate Br⁺). msu.edumasterorganicchemistry.com For 3-(4-Methylphenoxy)benzonitrile, these reactions would preferentially occur on the more activated phenoxy ring.

Nucleophilic Substitution Reactions on the Phenoxy Ring

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr reactions are facilitated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

The phenoxy ring of 3-(4-Methylphenoxy)benzonitrile contains an electron-donating methyl group and the ether linkage. It lacks the requisite strong electron-withdrawing groups needed to activate the ring towards a typical SₙAr addition-elimination mechanism. Therefore, displacing a group on this ring via this pathway would be exceptionally difficult.

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate . youtube.com This mechanism does not require electron-withdrawing groups but instead necessitates a very strong base, such as sodium amide (NaNH₂), to deprotonate a ring proton adjacent to a potential leaving group. However, the phenoxy ring of 3-(4-Methylphenoxy)benzonitrile does not possess a suitable leaving group (like a halogen) for this reaction to occur.

Therefore, the phenoxy ring in 3-(4-Methylphenoxy)benzonitrile is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Specific Mechanistic Investigations of Benzonitrile Derivatives

Reductive Denitrogenation Chemistry

The term "reductive denitrogenation" can refer to the complete removal of the nitrogen atom, but more commonly in the context of nitriles, it involves the reduction of the cyano group. The catalytic hydrogenation of nitriles is a well-established transformation that converts the cyano group into a primary amine.

For 3-(4-Methylphenoxy)benzonitrile, this reaction would yield 3-(4-methylphenoxy)benzylamine. This reduction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. chemicalbook.com

Table 2: Catalytic Reduction of the Nitrile Group

| Reactant | Catalyst | Product |

|---|---|---|

| 3-(4-Methylphenoxy)benzonitrile | Raney Nickel, H₂ | 3-(4-Methylphenoxy)benzylamine |

| 3-(4-Methylphenoxy)benzonitrile | Palladium/Carbon, H₂ | 3-(4-Methylphenoxy)benzylamine |

The reaction mechanism on the surface of the metal catalyst involves the adsorption of the nitrile and hydrogen. The triple bond of the nitrile is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. A common byproduct in this reaction is the corresponding secondary amine, formed from the reaction of the intermediate imine with the primary amine product. Using ammonia as an additive can often suppress the formation of this secondary amine. chemicalbook.comgoogle.com

Grignard Reagent Additions to Aromatic Nitriles: Mechanistic Insights

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon atom of a nitrile group. The reaction provides a versatile route for the synthesis of ketones following an acidic workup. masterorganicchemistry.com

The mechanism for the addition of a Grignard reagent to 3-(4-Methylphenoxy)benzonitrile involves two main stages:

Addition Step: The nucleophilic alkyl or aryl group of the Grignard reagent attacks the carbon atom of the cyano group. This breaks the carbon-nitrogen pi bond, forming a new carbon-carbon bond and resulting in an intermediate imine anion (specifically, a magnesium salt of the imine). masterorganicchemistry.com

Hydrolysis Step: The addition of aqueous acid in a subsequent step hydrolyzes the intermediate imine. The imine is first protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the final ketone product. masterorganicchemistry.com

For example, the reaction of 3-(4-Methylphenoxy)benzonitrile with methylmagnesium bromide (CH₃MgBr) would yield 1-(3-(4-methylphenoxy)phenyl)ethan-1-one after hydrolysis.

Table 3: Grignard Reaction with 3-(4-Methylphenoxy)benzonitrile

| Grignard Reagent (R-MgX) | Intermediate (after addition) | Final Product (after hydrolysis) |

|---|---|---|

| CH₃MgBr | Magnesium salt of N-(1-(3-(4-methylphenoxy)phenyl)ethylidene)amine | 1-(3-(4-methylphenoxy)phenyl)ethan-1-one |

Catalytic Reaction Mechanisms (e.g., Metal-catalyzed processes)

Beyond the catalytic hydrogenation of the nitrile group discussed previously, metal catalysts can be employed in a variety of other transformations. Cross-coupling reactions, for instance, are powerful metal-catalyzed processes for forming carbon-carbon and carbon-heteroatom bonds. While 3-(4-Methylphenoxy)benzonitrile itself is not a typical substrate for cross-coupling without a leaving group (like a halide), its synthesis often involves such reactions. For example, the ether linkage can be formed via a copper- or palladium-catalyzed Ullmann condensation or a Buchwald-Hartwig amination-type reaction between 3-cyanophenol (B46033) and a 4-methylphenyl halide.

More directly, the nitrile group itself can participate in metal-catalyzed reactions. For instance, visible light photoredox or metal-catalyzed multicomponent reactions have been developed that involve the cyano group. rsc.org These advanced methods allow for the construction of complex molecules by combining several reactants in a single step, where the nitrile can act as a key functional handle for derivatization.

The catalytic hydrogenation of benzonitriles to benzylamines over silica-supported nickel catalysts has been shown to be a highly selective process. rsc.org The reaction is typically positive order with respect to both hydrogen and benzonitrile concentration. The choice of solvent can also significantly impact the reaction, with protic solvents like methanol sometimes leading to higher yields of the desired primary amine. rsc.org

Coordination Chemistry with Transition Metals

The cyano group of 3-(4-Methylphenoxy)benzonitrile possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination to transition metal centers. researchgate.net Benzonitrile and its derivatives are known to coordinate to metals, typically in an end-on fashion through the nitrogen atom, forming linear M-N-C-R linkages.

These coordination complexes are of interest in various areas, including:

Catalysis: The coordination of the nitrile can influence the electronic properties of the metal center, tuning its catalytic activity.

Materials Science: The incorporation of such ligands into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with interesting photophysical or magnetic properties. researchgate.net

The ability of the cyano group to coordinate to transition metals like ruthenium has been noted as a way to enhance physical properties such as molecular hyperpolarizability, which is relevant for applications in nanoelectronics and optoelectronics. researchgate.net The coordination of 3-(4-Methylphenoxy)benzonitrile to a transition metal center would likely occur through the nitrile nitrogen, with the bulky phenoxy substituent potentially influencing the steric environment around the metal.

Advanced Research Applications and Future Perspectives

Role as Synthetic Intermediates in Complex Organic Molecule Construction

The phenoxybenzonitrile moiety is a key structural component in various complex organic molecules, including those with applications in medicinal chemistry and materials science. The synthesis of such molecules often relies on the strategic use of intermediates like 3-(4-Methylphenoxy)benzonitrile. For instance, derivatives of this compound are investigated for their potential biological activities. ontosight.aiontosight.ai The construction of these complex molecules often involves multi-step reactions where the phenoxybenzonitrile core provides a foundational scaffold. ontosight.ai

The development of novel synthetic methodologies is crucial for expanding the utility of these intermediates. Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, as well as the dehydration of aldoximes and amides. dntb.gov.ua However, recent advancements have focused on transition-metal-catalyzed cyanation reactions, which offer improved efficiency and milder reaction conditions. dntb.gov.uasci-hub.se These modern techniques are vital for the efficient construction of complex molecules derived from 3-(4-Methylphenoxy)benzonitrile.

Strategies for Chemical Derivatization within Advanced Synthetic Protocols

The chemical derivatization of the 3-(4-Methylphenoxy)benzonitrile scaffold is a key strategy for creating diverse molecular architectures with tailored properties. The nitrile group itself is a versatile handle for chemical modification, capable of being transformed into amines, amides, carboxylic acids, and other functional groups. researchgate.net This allows for the systematic alteration of a molecule's physicochemical and biological properties.

Advanced synthetic protocols often employ "scaffold hopping," a strategy where the core structure of a known active molecule is modified to discover new compounds with improved or different activities. nih.govresearchgate.net For example, the phenoxybenzonitrile framework can be elaborated by introducing various substituents onto the aromatic rings or by modifying the ether linkage. These derivatization strategies are essential for developing new drug candidates and functional materials. ontosight.ai

Applications in Functional Materials Science and Polymer Chemistry

Aryl nitriles, including structures related to 3-(4-Methylphenoxy)benzonitrile, are finding increasing use in the development of functional materials and polymers. researchgate.netdntb.gov.ua The electronic properties conferred by the nitrile group and the aromatic rings make these compounds suitable for applications in electronic materials. researchgate.netresearchgate.net For instance, the incorporation of phenoxybenzonitrile units into polymer backbones can influence the material's thermal stability, mechanical strength, and optical properties.

Research in this area focuses on designing and synthesizing polymers with specific functionalities. The ability to tailor the molecular structure of the phenoxybenzonitrile monomer allows for the fine-tuning of the resulting polymer's characteristics. This has potential applications in areas such as high-performance plastics, organic light-emitting diodes (OLEDs), and other advanced materials.

Design and Synthesis of Molecules Incorporating the Phenoxybenzonitrile Moiety

The design and synthesis of novel molecules containing the phenoxybenzonitrile moiety is a dynamic area of research, driven by the quest for new therapeutic agents and materials.

Development of Novel Synthetic Methodologies for Related Scaffolds

The creation of new and efficient synthetic methods is paramount for advancing the chemistry of phenoxybenzonitrile and related scaffolds. sci-hub.se While classical methods exist, contemporary research is heavily focused on the development of transition-metal-catalyzed cross-coupling reactions. sci-hub.se These reactions enable the formation of the crucial aryl-ether bond and the introduction of the nitrile group with high selectivity and yield.

Furthermore, direct C-H activation and cyanation is an emerging and attractive strategy that avoids the pre-functionalization of starting materials, thus improving atom and step economy. sci-hub.se The development of such innovative synthetic routes is critical for the practical and sustainable production of complex molecules based on the phenoxybenzonitrile framework.

Integration into Diverse Chemical Libraries for Academic Screening and Exploration

The synthesis of diverse libraries of compounds based on the 3-(4-Methylphenoxy)benzonitrile scaffold is a powerful approach for discovering new bioactive molecules. nih.gov These chemical libraries, often containing hundreds or thousands of related but structurally distinct compounds, are subjected to high-throughput screening to identify "hits" with desired biological activities. nih.govenamine.net

Phenotypic screening, which assesses the effect of compounds on cell morphology or function, is a particularly valuable tool in this context. nih.govenamine.net By creating libraries enriched with phenoxybenzonitrile derivatives, researchers can explore a wide range of biological targets and potentially identify novel drug leads for various diseases. nih.gov

Emerging Trends and Innovations in Aryl Nitrile Chemistry

The field of aryl nitrile chemistry is continually evolving, with several emerging trends and innovations shaping its future direction. researchgate.netdntb.gov.uasci-hub.senumberanalytics.com A significant focus is on the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Another key trend is the application of computational methods and artificial intelligence in the design of new aryl nitrile-containing molecules with specific properties. These in silico approaches can accelerate the discovery process by predicting the activity and properties of virtual compounds before they are synthesized in the laboratory. The ongoing exploration of novel applications for aryl nitriles in areas such as agrochemicals and advanced materials also continues to drive innovation in this field. google.com

Q & A

Q. Can 3-(4-Methylphenoxy)benzonitrile act synergistically with other anti-inflammatory agents?

- Methodological Answer : Test combinations with NSAIDs (e.g., aspirin) in RAW 264.7 macrophages. Synergy is quantified via the Combination Index (CI) method (CompuSyn software). A CI <1 indicates synergy, likely due to complementary COX-2 and NF-κB inhibition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.